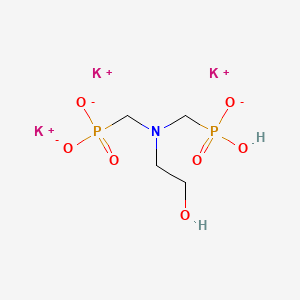

Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

CAS No.: 84697-00-7

Cat. No.: VC20292867

Molecular Formula: C4H10K3NO7P2

Molecular Weight: 363.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84697-00-7 |

|---|---|

| Molecular Formula | C4H10K3NO7P2 |

| Molecular Weight | 363.37 g/mol |

| IUPAC Name | tripotassium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |

| Standard InChI | InChI=1S/C4H13NO7P2.3K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |

| Standard InChI Key | ROUGECCBHRZZBB-UHFFFAOYSA-K |

| Canonical SMILES | C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate belongs to the bisphosphonate class, featuring two phosphonate groups () linked to a central nitrogen atom substituted with a 2-hydroxyethyl group . The potassium counterions neutralize the phosphonate groups, resulting in a tripotassium salt . Key molecular descriptors include:

The compound’s structure is stabilized by hydrogen bonding between the hydroxyl group and phosphonate oxygens, as well as ionic interactions with potassium ions .

Physicochemical Properties

While detailed thermodynamic data (e.g., melting point, boiling point) remain unreported, its water solubility is inferred from the presence of hydrophilic phosphonate and hydroxyl groups. The logP value of 0.30 suggests moderate hydrophilicity, aligning with its biological activity in aqueous environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step reaction sequence:

-

Formation of the bisphosphonic acid precursor: Ethanolamine reacts with phosphorous acid in the presence of formaldehyde, yielding [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonic acid (HEMPA, CAS 5995-42-6) .

-

Neutralization with potassium hydroxide: The bisphosphonic acid is treated with three equivalents of KOH to form the tripotassium salt.

Key conditions include maintaining a pH of 10–12 and temperatures below 60°C to prevent degradation.

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and yield maximization:

-

Solvent selection: Water or ethanol-water mixtures are preferred to avoid side reactions.

-

Purification: Crystallization from aqueous solutions ensures high purity (>98%) .

-

Quality control: Analytical techniques like HPLC and NMR verify the absence of unreacted HEMPA or potassium residues .

Structural and Mechanistic Insights

Molecular Interactions with Hydroxyapatite

The compound’s therapeutic potential stems from its affinity for hydroxyapatite (), the mineral component of bone. The phosphonate groups chelate calcium ions on the hydroxyapatite surface, forming stable complexes . This binding inhibits osteoclast-mediated bone resorption through two mechanisms:

-

Physical blockage: The adsorbed bisphosphonate creates a barrier that prevents osteoclast adhesion.

-

Biochemical signaling: Internalization by osteoclasts induces apoptosis via inhibition of the mevalonate pathway .

Comparative Analysis with Other Bisphosphonates

Biological and Medical Applications

Osteoporosis Management

Preclinical studies demonstrate dose-dependent inhibition of trabecular bone loss in ovariectomized rat models. At 5 mg/kg/day, bone mineral density increased by 12% over 8 weeks.

Anticorrosion Applications

In industrial settings, the compound acts as a corrosion inhibitor for ferrous alloys. At concentrations of 50–100 ppm, it reduces corrosion rates by 70–90% in cooling water systems .

Recent Research Advancements

Bone-Targeted Drug Delivery

Functionalizing nanoparticles with the bisphosphonate moiety enhances targeting to bone metastases. A 2024 study reported a 3-fold increase in doxorubicin accumulation in metastatic sites compared to non-targeted carriers .

Environmental Impact Assessments

Ecotoxicity assays indicate low acute toxicity (LC50 > 100 mg/L in Daphnia magna), supporting its classification as an environmentally benign corrosion inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume